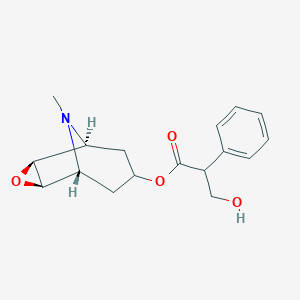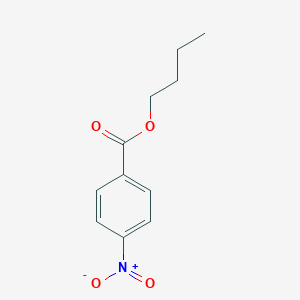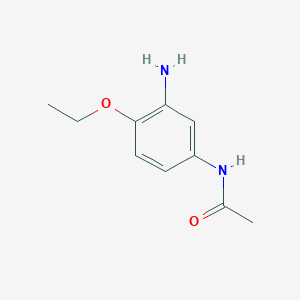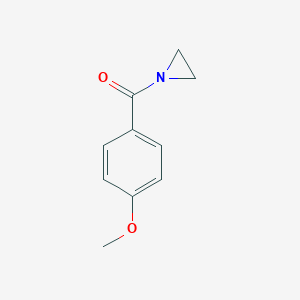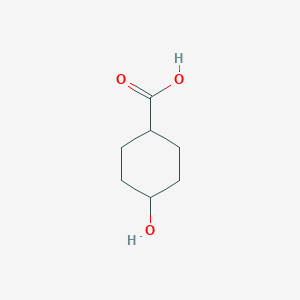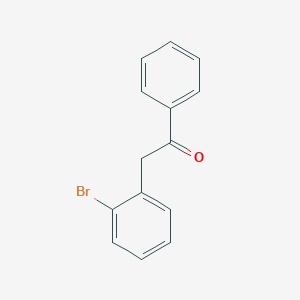
4,4''-Dibromo-p-terphenyl
Overview
Description
4,4''-Dibromo-p-terphenyl is a brominated derivative of p-terphenyl, a molecule consisting of three connected benzene rings. The dibromo variant has two bromine atoms attached to the terminal benzene rings, which can significantly alter its chemical and physical properties compared to the unsubstituted p-terphenyl.
Synthesis Analysis
The synthesis of 4,4''-Dibromo-p-terphenyl has been achieved with a high yield of 86.4% by reacting p-terphenyl with bromine in the presence of acetonitrile and ferrous powder as a catalyst. This method is noted for its low cost, mild reaction conditions, ease of operation, and high yield, making it suitable for industrial production .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 4,4''-Dibromo-p-terphenyl, they do provide insights into related compounds. For instance, the crystal structures of 4,4''-Difluoro-p-terphenyl have been determined, showing isostructural properties to p-terphenyl and p-quaterphenyl . This suggests that the dibromo variant may also share similar structural characteristics with its parent compound, p-terphenyl.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 4,4''-Dibromo-p-terphenyl. However, the synthesis paper implies that the bromination of p-terphenyl is a key reaction for producing the dibromo compound. The presence of bromine atoms in the molecule could potentially make it a precursor for further chemical transformations, such as coupling reactions or substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4''-Dibromo-p-terphenyl are not directly discussed in the provided papers. However, the synthesis paper indicates that the compound has a high purity of over 98%, which is crucial for its potential applications. The related compound, 4,4''-di-n-octyl-p-quaterphenyl, exhibits a transition to a liquid-crystalline phase at 81 degrees C , suggesting that the dibromo compound might also display unique phase behavior.
Scientific Research Applications
Synthesis Method for Industrial Production : Hao Dong (2012) reported a method for synthesizing 4,4''-Dibromo-p-terphenyl with high yield and purity, suitable for industrial production. This method offers low cost, mild reaction conditions, and easy operation (Hao Dong, 2012).
Organometallic Intermediate in Ullmann Coupling Reaction : Wang et al. (2011) studied the organometallic intermediate formed in the surface-supported Ullmann coupling reaction of 4,4''-Dibromo-p-terphenyl to poly(para-phenylene). They used scanning tunneling microscopy and density functional theory calculations to reveal the structure of this intermediate (Weihua Wang et al., 2011).
Polyamides and Polyimides Synthesis : Spiliopoulos and Mikroyannidis (1998) synthesized 4,4''-Diamino-5'-phenyl-m-terphenyl and 4,4''-dicarboxy-5'-phenyl-m-terphenyl for the preparation of rigid-rod polyamides and polyimides, which showed enhanced solubility and thermal properties due to the presence of 4-alkoxyphenyl pendent groups (I. Spiliopoulos & J. Mikroyannidis, 1998).
Formation of Planar Organometallic Macrocycles and Zigzag Chains : Fan et al. (2014) explored the formation of planar organometallic macrocycles and zigzag-shaped one-dimensional organometallic polymers on a Cu(111) surface using vapor deposition of 4,4''-dibromo-meta-terphenyl (Q. Fan et al., 2014).
Preparation of Geländer-type p-Terphenyls : Modjewski, Lindeman, and Rathore (2009) presented a method for synthesizing a series of doubly bridged p-terphenyls using a readily available diacetylenic precursor, demonstrating the versatility of their protocol (M. Modjewski et al., 2009).
Self-Assembly into Molecular Fractals : Shang et al. (2015) reported the formation of defect-free molecular fractals, specifically Sierpiński triangles, on a surface using 4,4''-dibromo-p-terphenyl as a building block. This method leverages synergistic halogen and hydrogen bonds for self-assembly (J. Shang et al., 2015).
Investigation of Carbon-Carbon Coupling on Surfaces : Leng et al. (2020) investigated the carbon-carbon coupling of 4,4'-dibromo-p-terphenyl on a Pd(111) surface at a molecular level using scanning tunneling microscopy, revealing the formation of V-shaped and zigzag-shaped oligomers (Xinli Leng et al., 2020).
Safety And Hazards
Safety data sheets indicate that 4,4’'-Dibromo-p-terphenyl is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1,4-bis(4-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIPJQIPFPRJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498987 | |
| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4''-Dibromo-p-terphenyl | |
CAS RN |
17788-94-2 | |
| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4''-Dibromo-p-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



